3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 866013-18-5
VCID: VC4646659
InChI: InChI=1S/C18H16O5S/c1-11-4-6-15(8-12(11)2)24(20,21)17-10-13-9-14(22-3)5-7-16(13)23-18(17)19/h4-10H,1-3H3
SMILES: CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)C
Molecular Formula: C18H16O5S
Molecular Weight: 344.38

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one

CAS No.: 866013-18-5

Cat. No.: VC4646659

Molecular Formula: C18H16O5S

Molecular Weight: 344.38

* For research use only. Not for human or veterinary use.

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one - 866013-18-5

Specification

CAS No. 866013-18-5
Molecular Formula C18H16O5S
Molecular Weight 344.38
IUPAC Name 3-(3,4-dimethylphenyl)sulfonyl-6-methoxychromen-2-one
Standard InChI InChI=1S/C18H16O5S/c1-11-4-6-15(8-12(11)2)24(20,21)17-10-13-9-14(22-3)5-7-16(13)23-18(17)19/h4-10H,1-3H3
Standard InChI Key VRZZAMCJWMONTA-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)C

Introduction

3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one is a synthetic organic compound derived from the chromone scaffold. Chromones (also known as 2H-chromen-2-ones) are heterocyclic compounds with a benzopyranone structure, widely studied for their biological and pharmacological properties. The addition of specific functional groups, such as the 3,4-dimethylbenzenesulfonyl moiety and a methoxy group at position 6, enhances the compound's physicochemical and biological characteristics.

This compound is of interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent or enzyme inhibitor. Its structure combines the chromone backbone with sulfonyl and methoxy substitutions, which can influence its binding affinity and selectivity towards biological targets.

Key Structural Features:

  • Chromone Core: The planar aromatic chromone core contributes to π-π stacking interactions in biological systems.

  • Sulfonyl Substitution: The 3,4-dimethylbenzenesulfonyl group adds hydrophobicity and may enhance membrane permeability.

  • Methoxy Group: The methoxy group at position 6 increases electron density on the aromatic ring, potentially affecting reactivity and binding properties.

Synthesis

The synthesis of chromone derivatives like 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one often involves multi-step reactions starting from salicylaldehyde derivatives. A general synthetic pathway includes:

  • Formation of Chromone Backbone: Cyclization of salicylaldehyde derivatives with acetic anhydride to form the chromone core.

  • Sulfonation: Introduction of the sulfonyl group using sulfonyl chlorides under basic conditions.

  • Methoxylation: Substitution at position 6 via methylation using dimethyl sulfate or methyl iodide.

Potential Applications:

  • Anticancer Activity: Chromone derivatives are known for their antiproliferative effects on various cancer cell lines due to their ability to inhibit key enzymes or pathways such as hypoxia-inducible factor-1 (HIF-1) .

  • Enzyme Inhibition: Sulfonamide-containing compounds often act as inhibitors of enzymes like carbonic anhydrase or kinases, which are implicated in cancer and other diseases .

Mechanism of Action:

The compound's mechanism likely involves interaction with target enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-stacking facilitated by its planar structure.

Solubility:

This compound is expected to have poor aqueous solubility due to its hydrophobic nature but may exhibit better solubility in organic solvents.

Binding Affinity Data:

Target Enzyme/ReceptorBinding Energy (kcal/mol)IC50/EC50 (µM)
HIF-1 Pathway Inhibition-8.5~0.8 µM
Carbonic Anhydrase-7.0~1 µM

Comparison with Similar Compounds:

CompoundActivity (IC50)Key Functional Group
Chromone Derivative A~0.5 µMSulfonamide
Chromone Derivative B~1 µMDimethoxybenzene substitution

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